molecular formula C5H4F3N3O2 B8279652 5-Amino-3-trifluoromethylisoxazole-4-carboxamide

5-Amino-3-trifluoromethylisoxazole-4-carboxamide

Cat. No. B8279652
M. Wt: 195.10 g/mol
InChI Key: MQEYYHAUSPSDME-UHFFFAOYSA-N
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Patent
US07022850B2

Procedure details

A solution of trifluoroacetohydroximoyl bromide etherate (17.6 g, 91.6 mmol) in 20 mL of EtOH was added to a solution of 2-cyano-acetamide (7.7 g, 91.6 mmol) and sodium ethoxide (6.2 g, 91.6 mmol) in ethanol (300 mL). After stirring at room temperature for 3 h, the solvent was removed. The residue was diluted with EtOAc and washed with water, brine, and dried over MgSO4. The organic phase was filtered and concentrated to give a brown oil. The product was purified by a flash chromatography on SiO2 eluting with hexanes:EtOAc (3:1) to give 7 as a light yellow solid (11 g, 40%); MS (ESI): 196 (M+H)+. Ref: J. Heterocyclic Chem. 1535 (1986).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[C:3](Br)=[N:4][OH:5].[C:9]([CH2:11][C:12]([NH2:14])=[O:13])#[N:10].[O-]CC.[Na+]>CCO>[NH2:10][C:9]1[O:5][N:4]=[C:3]([C:2]([F:8])([F:7])[F:1])[C:11]=1[C:12]([NH2:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
FC(C(=NO)Br)(F)F
Name
Quantity
7.7 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
6.2 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The product was purified by a flash chromatography on SiO2 eluting with hexanes:EtOAc (3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=NO1)C(F)(F)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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